Product packaging for 4-(4-Methoxyphenyl)nicotinic acid(Cat. No.:CAS No. 141764-19-4)

4-(4-Methoxyphenyl)nicotinic acid

Cat. No.: B3047545
CAS No.: 141764-19-4
M. Wt: 229.23 g/mol
InChI Key: KSERJMUNLAISIF-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a fundamental class of heterocyclic compounds, with the position of the carboxylic acid group on the pyridine ring defining its specific isomers, such as picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position). nih.gov Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient for humans and animals, serving as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). researchgate.netnih.gov These coenzymes are essential for numerous cellular oxidation-reduction reactions, DNA repair, and the production of steroid hormones. nih.gov

Industrially, nicotinic acid is primarily produced through the oxidation of pyridine derivatives, such as 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (B133936) (3-picoline). nih.gov The chemistry of nicotinic acid is rich, allowing for the synthesis of a wide array of derivatives. The carboxylic acid group and the pyridine nitrogen are key functional handles for chemical modification, leading to the creation of esters, amides, and other derivatives with diverse properties. nih.gov 4-(4-Methoxyphenyl)nicotinic acid is an example of a C-C coupled derivative, where a substituent is added directly to the pyridine ring. The synthesis of such 4-substituted nicotinic acids, like 4-trifluoromethylnicotinic acid, often involves multi-step processes starting from appropriately substituted pyridine precursors. google.comgoogle.com

Table 1: Physicochemical Properties of Parent Pyridine Carboxylic Acids
CompoundSynonymCAS NumberMolecular FormulaMolar Mass (g/mol)Position of COOH
Nicotinic AcidPyridine-3-carboxylic acid59-67-6C6H5NO2123.113
Isonicotinic AcidPyridine-4-carboxylic acid55-22-1C6H5NO2123.114

Rationale for Academic Investigation of Methoxyphenyl Nicotinic Acid Scaffolds

The academic interest in scaffolds combining nicotinic acid with a methoxyphenyl group is driven by the potential for synergistic or novel properties arising from the fusion of these two well-established pharmacophores. The nicotinic acid moiety itself is a known modulator of lipid metabolism and acts on specific receptors like GPR109A, which has made its derivatives attractive for cardiovascular research. caymanchem.comnih.gov

The methoxyphenyl group is a prevalent feature in many biologically active compounds. Its inclusion can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, by altering its lipophilicity and electronic characteristics. For instance, the synthesis of various heterocyclic compounds containing the methoxyphenyl group is a common strategy in the development of new therapeutic agents. core.ac.ukmdpi.com

The rationale for investigating the this compound scaffold specifically can be summarized as follows:

Bioisosteric Replacement and Scaffolding: It serves as a scaffold for developing new chemical entities where the combined structure could lead to novel biological activities.

Modulation of Known Activity: The methoxyphenyl group could modulate the known biological activities of the nicotinic acid core, potentially leading to improved potency or a different pharmacological profile.

Exploring New Therapeutic Areas: Derivatives of nicotinic acid are explored for a range of applications, including antimicrobial and anticancer activities. nih.govcaymanchem.com The addition of the methoxyphenyl group could enhance efficacy or confer activity in these or other areas.

Materials Science Applications: Aryl-substituted pyridine derivatives can exhibit interesting photophysical properties, making them candidates for use in organic electronics or as ligands in coordination chemistry.

Table 2: Properties of a Precursor to the Target Compound
Compound NameCAS NumberMolecular FormulaPhysical FormPurity
4-(4-Methoxyphenyl)pyridine5938-16-9C12H11NOSolid97%

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Overview of Key Research Domains Pertaining to the Chemical Compound

While specific research on this compound is not extensively documented in publicly available literature, the research domains for this compound can be inferred from the activities of its structural components and related molecules.

Medicinal Chemistry and Drug Discovery: This is the most prominent potential research area. Given that nicotinic acid is a lipid-lowering agent and its derivatives are investigated for various therapeutic effects, this compound is a logical candidate for screening in several disease models. researchgate.netnih.gov Research would likely focus on its potential as an agonist for the nicotinic acid receptor GPR109A, which is involved in the regulation of lipid metabolism. nih.govresearchgate.net Furthermore, the established antimicrobial and antifungal potential of other nicotinic acid derivatives suggests a possible role in infectious disease research. nih.gov

Metabolic Disorders: The historical use of nicotinic acid to treat dyslipidemia makes any new derivative a potential subject for investigation into metabolic disorders. nih.govresearchgate.net Research would aim to see if the 4-(4-methoxyphenyl) substitution offers any advantages, such as enhanced potency or a reduction in the side effects associated with nicotinic acid.

Coordination Chemistry and Materials Science: Pyridine carboxylic acids are excellent ligands for forming coordination complexes with metal ions. The resulting metal-organic frameworks (MOFs) or complexes can have applications in catalysis, gas storage, or as new materials with specific electronic or optical properties. The presence of the additional phenyl ring in this compound could influence the structure and properties of such materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO3 B3047545 4-(4-Methoxyphenyl)nicotinic acid CAS No. 141764-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERJMUNLAISIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557107
Record name 4-(4-Methoxyphenyl)pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141764-19-4
Record name 4-(4-Methoxyphenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141764-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 4 Methoxyphenyl Nicotinic Acid

Classical and Contemporary Synthetic Routes to 4-(4-Methoxyphenyl)nicotinic Acid

The synthesis of the 4-aryl-nicotinic acid scaffold, exemplified by this compound, can be achieved through several strategic pathways. These routes involve either constructing the pyridine (B92270) ring with the desired substituents already in place or functionalizing a pre-existing pyridine ring.

Multicomponent Reactions for Pyridine Ring Construction

Multicomponent reactions (MCRs) offer an efficient method for synthesizing complex molecules like substituted pyridines in a single step from simple, acyclic precursors. researchgate.net Classic named reactions such as the Hantzsch pyridine synthesis and its variations (e.g., Bohlmann-Rahtz, Guareschi-Thorpe) are foundational in this area. acsgcipr.org These reactions typically involve the condensation of components like β-dicarbonyl compounds, an aldehyde (in this case, 4-methoxybenzaldehyde), and an ammonia (B1221849) source to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. acsgcipr.org

Contemporary MCRs often employ advanced techniques to improve yields and reaction times. For instance, a one-pot, four-component reaction under microwave irradiation has been utilized to produce highly functionalized pyridine derivatives. acs.org This approach demonstrates excellent yields and short reaction times, highlighting the advantages of modern synthetic methods. acs.org While not producing the exact target acid, the synthesis of compounds like 4-[3-Cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate showcases the viability of using a 4-methoxyphenyl-containing aldehyde in MCRs to build the core structure. acs.org

Table 1: Comparison of Pyridine Synthesis MCRs

Reaction Name Typical Precursors Key Features
Hantzsch Synthesis Aldehyde, 2 equiv. β-ketoester, Ammonia/Ammonium Acetate (B1210297) Forms a dihydropyridine intermediate requiring subsequent oxidation. acsgcipr.org
Guareschi-Thorpe Reaction Cyanoacetamide, β-ketoester, Ammonia Directly yields a substituted pyridone. acsgcipr.org
Bohlmann-Rahtz Synthesis Enamine, Propargyl Ketone Provides direct access to substituted pyridines via cyclodehydration. acsgcipr.org

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetate | Highly versatile and modular for a wide range of substituted pyridines. acsgcipr.org |

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. These methods are particularly useful for creating aryl-aryl bonds, such as the one between the pyridine ring and the methoxyphenyl group in the target molecule. The general strategy involves coupling a functionalized nicotinic acid derivative with a 4-methoxyphenyl (B3050149) organometallic reagent. nih.gov

The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an aryl halide (e.g., 4-chloronicotinic acid ester) with an arylboronic acid (e.g., 4-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base. nih.gov Other notable cross-coupling reactions include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents). nih.govccspublishing.org.cn These reactions offer high functional group tolerance and have been extensively developed to proceed under milder conditions, sometimes even without a ligand. rsc.org

Table 2: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling

Catalyst Ligand Base Solvent Temperature
Pd(OAc)₂ P(OC₆H₃-2,4-t-Bu₂)₃ K₃PO₄ Toluene 100 °C
Pd₂(dba)₃ Indolyl phosphine K₃PO₄ Dioxane 80 °C
Pd(PPh₃)₄ (none) K₂CO₃ Water/Toluene Reflux

Data derived from general protocols for B-alkyl and B-aryl Suzuki-Miyaura cross-coupling reactions. nih.gov

Directed Functionalization and Aromatic Substitution Reactions

Directly functionalizing a pre-formed pyridine ring at a specific position presents a challenge due to the ring's electron-deficient nature. rsc.org However, C-H activation and functionalization have emerged as powerful, atom-economical strategies. For the synthesis of this compound, this would entail the direct arylation of the C-4 position of the nicotinic acid ring.

Achieving regioselectivity at the C-4 position often requires specific strategies. One approach is the conversion of the pyridine nitrogen into a phosphonium (B103445) salt. This modification activates the C-4 position, making it susceptible to subsequent bond-forming reactions, including C-C couplings with various nucleophiles. thieme-connect.deacs.org Another advanced method involves photochemical organocatalysis, which can generate pyridinyl radicals that effectively couple with other radical species, offering pathways for C-4 functionalization. acs.org While direct C-4 arylation of nicotinic acid itself is complex, these methods showcase the potential for selective functionalization of the pyridine core. thieme-connect.deacs.org

Identification and Optimization of Precursor Pathways

The efficiency of any synthetic route is highly dependent on the availability and preparation of key starting materials. The industrial synthesis of nicotinic acid itself, a primary precursor, is well-established and typically involves the oxidation of 3-picoline (3-methylpyridine). chimia.chnih.gov This process has been optimized over many years, moving from stoichiometric oxidants to more sustainable catalytic gas-phase oxidations. chimia.chnih.gov

For cross-coupling strategies, the synthesis of two key precursors is necessary: a functionalized nicotinic acid and a functionalized methoxyphenyl species.

Nicotinic Acid Precursor : 4-Halonicotinic acids or their esters are common precursors for cross-coupling. These can be synthesized from nicotinic acid or other commercially available pyridine derivatives through established halogenation protocols.

Methoxyphenyl Precursor : 4-Methoxyphenylboronic acid is the standard precursor for Suzuki couplings and is commercially available or readily synthesized from 4-bromoanisole.

For multicomponent reactions, the precursors are simpler acyclic molecules. The key component for introducing the desired substituent would be 4-methoxybenzaldehyde, which is a widely available and inexpensive starting material. mdpi.com

Green Chemistry Principles Applied to the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Exploration of Organic Solvent-Free Reaction Environments

A major focus of green chemistry is the reduction or elimination of volatile and often toxic organic solvents. Several strategies have been developed for the synthesis of pyridine derivatives under solvent-free conditions.

Mechanochemistry : Copper-catalyzed multicomponent reactions have been successfully performed using ball milling techniques at room temperature. acs.org This solvent-free method provides a clean reaction profile and avoids the need for toxic organic solvents and anhydrous conditions. acs.org

Solid-State Catalysis : Hantzsch-like multicomponent reactions can be conducted under solvent-free conditions at elevated temperatures using solid catalysts like Wells-Dawson heteropolyacids. conicet.gov.ar This approach offers a clean alternative for synthesizing highly functionalized pyridines with high yields. conicet.gov.ar

Deep Eutectic Solvents (DES) : Natural Deep Eutectic Solvents (NADES), such as a mixture of L-proline and glycerol (B35011), can serve as both the solvent and catalyst for condensation reactions. mdpi.com These solvents are biodegradable, non-toxic, and can often be recycled and reused multiple times. Combining NADES with microwave irradiation can further accelerate reactions, leading to high yields in short timeframes. mdpi.com

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Synthesis

Feature Conventional Method (e.g., Reflux in Toluene) Green Method (e.g., Solvent-Free Mechanochemistry)
Solvent Volatile organic solvent (e.g., Toluene, Dioxane) None or biodegradable solvent (e.g., NADES)
Energy Input Often requires prolonged heating (reflux) Mechanical energy (milling) or microwave irradiation; often at room temperature acs.org
Byproducts Solvent waste, potential catalyst contamination Minimal waste, easier product isolation
Reaction Time Can be several hours to days Often significantly shorter

This table provides a generalized comparison based on principles described in sources mdpi.comacs.orgconicet.gov.ar.

Derivatization and Advanced Chemical Reactivity of this compound

The chemical reactivity of this compound is characterized by transformations involving the carboxylic acid group, the pyridine ring, and the methoxyphenyl substituent.

Oxidation and Reduction Transformations

The carboxylic acid group of this compound can undergo reduction to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. researchgate.netkhanacademy.org The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in a more complex derivative of the molecule. nih.gov For instance, borane complexes are known to selectively reduce carboxylic acids in the presence of ketones or esters. khanacademy.orgnih.gov

ReagentProductReaction ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)(4-(4-methoxyphenyl)pyridin-3-yl)methanolEthereal solvent (e.g., THF, diethyl ether)Powerful, non-selective reducing agent. researchgate.net
Borane (BH₃) or Diborane (B₂H₆)(4-(4-methoxyphenyl)pyridin-3-yl)methanolTetrahydrofuran (THF)More chemoselective for carboxylic acids over other carbonyl groups. khanacademy.orgnih.gov

Oxidation reactions targeting other parts of the molecule are also conceivable. While direct oxidation of the pyridine or methoxyphenyl ring would likely require harsh conditions and lead to a mixture of products, enzymatic oxidation offers a milder alternative. For example, lignin (B12514952) peroxidase has been shown to mediate the oxidation of the related compound 4-methoxymandelic acid. nih.gov This suggests the potential for biocatalytic approaches to achieve selective oxidations on the this compound scaffold.

Nucleophilic and Electrophilic Substitution Reactions

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at the positions ortho and para (2- and 6-) to the nitrogen atom. youtube.comstackexchange.comquimicaorganica.org The electron-withdrawing nature of the nitrogen atom makes these positions electrophilic and thus prone to attack by nucleophiles. The presence of a good leaving group at these positions would facilitate such reactions.

Conversely, the 4-methoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating methoxy (B1213986) group. Electrophilic attack would be directed to the positions ortho to the methoxy group (positions 3 and 5 of the phenyl ring).

Reaction TypePosition of AttackReagents/ConditionsExpected Product
Nucleophilic Aromatic Substitution2- or 6-position of the pyridine ring (if a leaving group is present)Strong nucleophile (e.g., NaOCH₃, NH₃)2- or 6-substituted derivative
Electrophilic Aromatic Substitution3- or 5-position of the methoxyphenyl ringElectrophile (e.g., Br₂, HNO₃/H₂SO₄)3- or 5-substituted methoxyphenyl derivative

Formation of Heterocyclic Conjugates and Hybrid Molecules

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of more complex molecules, including heterocyclic conjugates and hybrid structures. Amide bond formation is a common strategy to link this molecule to other bioactive scaffolds. For example, 4-trifluoromethylnicotinic acid has been reacted with aminoacetonitrile (B1212223) hydrochloride to form N-cyanomethyl-4-(trifluoromethyl)nicotinamide. google.com A similar approach could be used to couple this compound with various amines, including those containing other heterocyclic rings.

Another strategy for creating hybrid molecules is through conjugate addition reactions. For instance, warfarin (B611796) analogs have been synthesized by the Michael addition of 4-hydroxycoumarins to vinyl-substituted N-heterocycles. nih.gov While this does not directly involve this compound, it illustrates a powerful method for linking different heterocyclic systems.

The following table presents potential strategies for the formation of heterocyclic conjugates and hybrid molecules from this compound.

Reaction TypeCoupling PartnerProduct Type
Amide bond formationAmine-containing heterocycleHeterocyclic amide conjugate
EsterificationHydroxyl-containing heterocycleHeterocyclic ester conjugate
Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck)Halogenated or boronic acid-functionalized heterocycleBi-heterocyclic system

Advanced Spectroscopic and Structural Characterization of 4 4 Methoxyphenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and multiplicity, are not available in the searched scientific literature for 4-(4-Methoxyphenyl)nicotinic acid. Such data would be essential for confirming the connectivity of the methoxyphenyl and nicotinic acid rings, as well as the specific substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Analysis

Specific IR absorption frequencies for the characteristic functional groups of this compound, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C vibrations, have not been found in the public domain. A detailed vibrational analysis is therefore not possible.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

While a molecular weight can be calculated for this compound, specific experimental mass spectrometry data, including the parent ion peak and the fragmentation pattern, are not available. This information is crucial for confirming the molecular weight and deducing the structural components of the molecule.

X-ray Diffraction Analysis of Crystal Structures

No published single-crystal X-ray diffraction studies for this compound were identified. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles is not available.

To provide the requested article, further experimental research on this compound would be required to generate the necessary spectroscopic and crystallographic data.

Computational Chemistry and in Silico Investigations of 4 4 Methoxyphenyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the intrinsic properties of a molecule. For 4-(4-Methoxyphenyl)nicotinic acid, these methods elucidate its electronic landscape and predict its chemical reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

The use of specific density functionals, such as MN12SX, has been shown to be effective in predicting chemical reactivity properties, especially when considering the influence of solvents. nih.gov This is crucial as biological processes occur in aqueous environments. nih.gov

Molecular Orbital Analysis and Reactivity Descriptors

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

While specific HOMO-LUMO values for this compound require dedicated calculations, analysis of similar structures suggests that the distribution of these orbitals would be spread across the aromatic rings and the carboxylic acid group. Reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from these orbital energies to provide a quantitative measure of the molecule's reactivity. The Fragment Molecular Orbital (FMO) method is another valuable tool for analyzing interactions within a molecule and between a molecule and its target, which can be particularly useful in drug discovery research. researchgate.net

Molecular Dynamics and Docking Simulations

To understand how this compound might behave in a biological system, molecular dynamics and docking simulations are employed. These methods provide a dynamic view of the molecule's conformational flexibility and its potential interactions with biological macromolecules.

Prediction of Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For derivatives of nicotinic acid, docking studies have been crucial in understanding their binding modes with target proteins. For instance, studies on nicotinoylglycine derivatives have used molecular docking to investigate their interactions with the active sites of enzymes like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51). nih.gov These studies reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov

In the context of nicotinic acid receptors, such as the G protein-coupled receptor GPR109A, mutagenesis experiments have identified specific amino acid residues, like an arginine in a transmembrane domain, that are crucial for recognizing the acidic moiety of nicotinic acid and its analogs. nih.gov Docking simulations of this compound into such receptors would likely show the carboxylic acid group forming a key interaction with this or a similar basic residue. The methoxyphenyl group would likely engage in hydrophobic or other non-covalent interactions within the binding pocket.

Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and stability of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the different shapes a molecule can adopt and the energetic landscape of these conformations. For example, MD simulations have been used to study the conformational changes in the nicotinic acetylcholine (B1216132) receptor upon binding of ligands. nih.gov

For this compound, MD simulations could be used to explore the rotational freedom around the bond connecting the two aromatic rings and the orientation of the methoxy (B1213986) and carboxylic acid groups. This analysis is vital because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to its binding site. Studies on related compounds have shown that even subtle changes in conformation can significantly impact biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones.

QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimental biological data. nih.gov These models can then be used to predict the activity of compounds that have not yet been synthesized or tested. For example, QSAR models have been developed for inhibitors of various enzymes, with statistical parameters such as r² and Q² used to validate the model's predictive power. researchgate.net The development of 4D-QSAR models, which incorporate conformational flexibility, has further enhanced the predictive capabilities of this approach. nih.govmdpi.commdpi.com

While a specific QSAR model for this compound is not publicly available, the methodology could be applied to a series of its derivatives to predict their potential as, for instance, inhibitors of a particular enzyme or receptor agonists/antagonists. frontiersin.org The insights gained from such a model could guide the synthesis of new analogs with improved biological activity.

Correlation of Molecular Descriptors with Observed Biological Activities

A fundamental aspect of computational drug design is the establishment of a quantitative structure-activity relationship (QSAR). QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. This is achieved by calculating a variety of molecular descriptors that encode different aspects of the molecule's physicochemical properties.

For a series of 4-aryl-nicotinic acid analogues, including this compound, a hypothetical QSAR study targeting an anti-inflammatory effect (e.g., inhibition of a specific enzyme) might be undertaken. In such a study, various molecular descriptors would be calculated. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, and are crucial for understanding interactions with biological targets. Examples include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, which are important for how well it fits into a biological receptor. Examples include molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule, which influences its ability to cross cell membranes. The most common descriptor is the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

Once these descriptors are calculated for a series of analogues with known biological activities, statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms can be used to build a QSAR model. A hypothetical QSAR model for a series of nicotinic acid derivatives might reveal that a combination of a specific dipole moment, a certain range of logP values, and the presence of a hydrogen bond donor are critical for high biological activity.

Illustrative Data Table: Molecular Descriptors and Hypothetical Biological Activity

CompoundMolecular Weight ( g/mol )logPDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Hypothetical IC₅₀ (µM)
4-(Phenyl)nicotinic acid199.212.503.8-6.2-1.515.2
This compound 229.24 2.65 4.5 -5.9 -1.3 8.5
4-(4-Chlorophenyl)nicotinic acid233.653.103.2-6.4-1.712.8
4-(4-Nitrophenyl)nicotinic acid244.212.406.1-6.8-2.125.1

This table is for illustrative purposes to demonstrate the types of data used in QSAR studies.

From this illustrative data, one might infer that the methoxy group in this compound contributes to a favorable combination of electronic and hydrophobic properties, leading to a lower IC₅₀ value (higher potency).

Development of Predictive Models for Analogues

Building on the principles of QSAR, predictive models can be developed to forecast the biological activity of novel, yet-to-be-synthesized analogues of this compound. These models are invaluable in prioritizing which new compounds to synthesize and test, thereby saving significant time and resources in the drug discovery process.

The development of a robust predictive model involves several key steps:

Data Set Curation: A sufficiently large and diverse set of known active and inactive compounds is required. This data set is typically split into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation and Selection: A wide range of molecular descriptors are calculated for all compounds in the dataset. Feature selection algorithms are then employed to identify the most relevant descriptors that are highly correlated with the biological activity.

Model Building: Various machine learning algorithms can be used to construct the predictive model. These can range from linear methods like MLR to more complex, non-linear methods such as:

Support Vector Machines (SVM): A powerful classification and regression technique that can handle high-dimensional data.

Random Forests (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks, capable of modeling highly complex relationships. nih.gov

Model Validation: The predictive ability of the model is rigorously assessed using the test set and various statistical metrics such as the coefficient of determination (R²), the root mean square error (RMSE), and the predictive R² (q²).

For analogues of this compound, a predictive model could be developed to explore the effects of different substituents on the phenyl ring or the nicotinic acid core. For instance, the model could predict the activity of analogues with different alkoxy groups, halogens, or nitro groups at various positions. This allows for a systematic in silico screening of a virtual library of compounds to identify the most promising candidates for synthesis.

Illustrative Data Table: Performance of Predictive Models for Anti-Inflammatory Activity

Model TypeR² (Training Set)RMSE (Training Set)q² (Test Set)
Multiple Linear Regression0.750.450.72
Support Vector Machine0.880.280.85
Random Forest0.920.210.89

This table illustrates how different predictive models might perform, with Random Forest showing the best predictive capability in this hypothetical scenario.

Theoretical Predictions of Molecular Reactivity and Reaction Mechanisms

Theoretical chemistry provides a powerful lens through which to understand the intrinsic reactivity of a molecule and the mechanisms of its chemical reactions. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate a range of molecular properties that shed light on its chemical behavior.

Molecular Reactivity Descriptors:

Several key parameters derived from DFT calculations can be used to predict the reactivity of this compound:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carboxylic acid oxygen atoms and the nitrogen of the pyridine (B92270) ring.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule, indicating which atoms are most likely to be involved in electrophilic, nucleophilic, or radical attacks.

Illustrative Data Table: Calculated Reactivity Descriptors for this compound

DescriptorValueInterpretation
HOMO Energy-6.05 eVIndicates electron-donating capability
LUMO Energy-1.42 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.63 eVSuggests moderate chemical stability
Dipole Moment4.68 DebyeIndicates a polar molecule

These values are illustrative and would be obtained from DFT calculations.

Reaction Mechanisms:

Computational chemistry can also be used to elucidate the detailed mechanisms of chemical reactions involving this compound. For instance, a common method for its synthesis is the Suzuki-Miyaura cross-coupling reaction between a halonicotinate and 4-methoxyphenylboronic acid. libretexts.orgnih.gov A theoretical study of this reaction would involve:

Mapping the Potential Energy Surface: Calculating the energies of the reactants, products, intermediates, and transition states along the reaction pathway.

Identifying Transition States: Locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

Visualizing Reaction Pathways: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state connects the correct reactants and products.

Such studies can provide valuable insights into the role of the catalyst, the effect of different ligands and solvents, and the factors that control the stereoselectivity and regioselectivity of the reaction. libretexts.org

Mechanistic Elucidation of Biological Activities of 4 4 Methoxyphenyl Nicotinic Acid and Its Analogues

Enzyme Modulation and Inhibition Mechanisms.

The biological activities of 4-(4-methoxyphenyl)nicotinic acid and its analogues are significantly defined by their ability to modulate various enzymes. This modulation occurs through direct inhibition of enzyme activity, which in turn affects critical biochemical and signaling pathways.

Research into nicotinic acid derivatives and structurally similar compounds has identified several key enzyme targets. While direct studies on this compound are limited, the activities of its analogues provide a strong indication of its potential targets.

Tyrosinase: Anisic acid (p-methoxybenzoic acid), an analogue sharing the 4-methoxy-substituted aromatic ring, is a known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govresearchgate.netmedchemexpress.com This suggests that compounds with this methoxyphenyl moiety may have applications as depigmentation agents. researchgate.netnih.govnih.gov

Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS): Analogues of this compound have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory enzymes. For instance, 4-methoxyhonokiol, which also contains a 4-methoxyphenyl (B3050149) group, significantly inhibits the protein and mRNA expression of both COX-2 and iNOS in macrophage cell lines. nih.gov

Cytochrome P450 (CYP) Enzymes: The core nicotinic acid structure is known to interact with metabolic enzymes. Nicotinic acid and its amide form, nicotinamide (B372718), can inhibit human P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2E1. nih.gov This inhibition is attributed to the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. nih.gov

Beta-carotene (B85742) Oxygenase 1 (BCO1): The metabolite N-[4-methoxyphenyl]retinamide (MPR), which features the characteristic 4-methoxyphenyl group, has been identified as a potent and specific inhibitor of beta-carotene oxygenase 1 (BCO1). nih.gov Interestingly, this compound shows high specificity, as it does not significantly affect the activity of other enzymes like stearoyl-CoA desaturase 1 (SCD1) or dihydroceramide (B1258172) Δ4-desaturase 1 (DES1). nih.gov

The mechanisms of enzyme inhibition by these compounds have been characterized in several instances, revealing details about the nature of their interaction with the target enzymes.

Anisic acid, a close analogue, has been characterized as a classical noncompetitive inhibitor of tyrosinase. nih.gov Its inhibition is a reversible reaction, meaning the enzyme's activity can be restored. nih.gov It was found to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by mushroom tyrosinase with a 50% inhibitory concentration (IC₅₀) of 0.60 mM and an inhibition constant (Kᵢ) of 0.603 mM. nih.gov

In the case of Cytochrome P450 enzymes, nicotinic acid acts as an inhibitor of CYP2D6 with a reported inhibition constant (Kᵢ) of 3.8 +/- 0.3 mM. nih.gov The mechanism is believed to involve the direct binding of the pyridine nitrogen to the enzyme's heme iron. nih.gov

Table 1: Inhibition Kinetics of this compound Analogues

CompoundEnzyme TargetInhibition TypeIC₅₀KᵢSource
Anisic acid (p-methoxybenzoic acid)Mushroom TyrosinaseNoncompetitive, Reversible0.60 mM0.603 mM nih.gov
Nicotinic AcidHuman CYP2D6Not SpecifiedNot Reported3.8 ± 0.3 mM nih.gov

By inhibiting key enzymes, these compounds can modulate entire biochemical cascades. The anti-inflammatory effects of 4-methoxyhonokiol, for example, are a direct result of its ability to suppress iNOS and COX-2 expression. This inhibition, in turn, down-regulates the JNK and p38 MAP kinase (MAPK) signal pathways and prevents the activation of the transcription factor NF-κB. nih.gov

Furthermore, the activation of the G protein-coupled receptor GPR109A by its agonist, nicotinic acid, has been shown to inhibit the Akt/mTOR signaling pathway. nih.gov This pathway is crucial for cell growth, proliferation, and survival. Its inhibition by nicotinic acid agonism leads to a reduction in inflammatory cytokine production in pancreatic β-cells. nih.gov Nicotine (B1678760), the namesake of the core structure, can also promote lung tumorigenesis by activating the Akt/mTOR pathway. nih.gov

Receptor Ligand Interactions and Signaling Pathway Modulation.

Beyond direct enzyme inhibition, this compound and its analogues exert significant biological effects through interactions with cell surface receptors, thereby modulating intracellular signaling.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are critical ligand-gated ion channels in the central and peripheral nervous systems. nih.govmdpi.com The α3β4 subtype of nAChR, in particular, has been identified as a promising target for developing treatments for drug addiction. nih.govwikipedia.org Ligands that inhibit the α3β4 receptor have been shown to modulate drug-seeking behaviors. wikipedia.org

Structure-activity relationship studies on nicotine analogues show that the nature of substituents on the core structure is critical for binding affinity to neuronal nAChRs. nih.govsciencegate.app For 4-aryl-nicotinic acid derivatives, the properties of the aryl ring significantly influence potency and selectivity for different nAChR subtypes, such as α3β4 and α4β2. nih.gov Ligands can act as antagonists or partial agonists at these receptors, and this activity is often dependent on the specific substitutions made to the aromatic ring system. nih.gov Molecular docking studies suggest that these ligands interact with an aromatic cage at the interface between the α3 and β4 subunits through hydrogen bonds and π-π interactions. nih.gov

A primary mechanism of action for nicotinic acid and its derivatives is the activation of the G protein-coupled receptor GPR109A (also known as HCA₂). researchgate.netnih.gov Nicotinic acid is a known agonist for this receptor. nih.govelsevierpure.comepa.gov

The activation of GPR109A is coupled to an inhibitory G-protein (Gᵢ/G₀). nih.gov This interaction leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP). nih.gov This signaling cascade is central to the anti-inflammatory effects observed with GPR109A activation. For instance, activation of GPR109A in pancreatic β-cells by nicotinic acid inhibits the production of inflammatory cytokines by suppressing the Akt/mTOR signaling pathway. nih.gov Similarly, in the colon, GPR109A activation by its ligands promotes anti-inflammatory properties in macrophages and dendritic cells. elsevierpure.com

Table 2: Receptor Interactions and Signaling Effects

Compound ClassReceptor TargetEffectDownstream Signaling PathwaySource
Nicotinic AcidGPR109A (GPCR)AgonistInhibition of Adenylyl Cyclase; Inhibition of Akt/mTOR pathway nih.govnih.gov
4-Aryl Nicotinic Acid Analoguesα3β4 nAChRAntagonist / Partial AgonistModulation of ion channel gating nih.govwikipedia.org

Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate (B84403) (NAADP) Receptor Antagonism and Calcium Signaling

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent calcium-mobilizing second messenger involved in various cellular processes. nih.govnih.gov It triggers the release of Ca2+ from acidic organelles, such as lysosomes, which can then lead to further calcium release from the endoplasmic or sarcoplasmic reticulum. taylorandfrancis.com This intricate signaling cascade is crucial for cellular functions ranging from T-cell activation to smooth muscle contraction. nih.govnih.gov

The role of nicotinic acid and its derivatives in modulating NAADP-mediated calcium signaling is complex. Nicotinic acid itself is a precursor for the synthesis of NAADP through a base-exchange reaction catalyzed by enzymes like ADP-ribosyl cyclase. nih.govnih.gov However, high concentrations of nicotinic acid have been observed to initially decrease and subsequently elevate intracellular calcium levels, suggesting a regulatory role in NAADP synthesis and signaling. nih.gov

Analogues of nicotinic acid can act as antagonists of the NAADP receptor. For instance, the antagonist Ned-19 has been shown to inhibit NAADP-induced calcium release and subsequent physiological responses, such as tracheal smooth muscle contraction. nih.gov This antagonistic action highlights a potential mechanism for therapeutic intervention in conditions characterized by aberrant calcium signaling. The structural similarity of this compound to these compounds suggests it may also interact with the NAADP signaling pathway, although direct evidence is not yet available.

Table 1: Compounds Involved in NAADP-Mediated Calcium Signaling

Compound Name Role in NAADP Signaling Reference
Nicotinic acid adenine dinucleotide phosphate (NAADP) Calcium-mobilizing second messenger nih.govnih.gov
Nicotinic acid (Niacin) Precursor for NAADP synthesis; modulates intracellular calcium nih.gov

Antimicrobial Action Mechanisms

The antimicrobial properties of various chemical compounds are often attributed to their ability to disrupt essential cellular processes in microorganisms, such as cell wall synthesis, protein production, or DNA replication. For nicotinic acid derivatives, the mechanisms can be multifaceted.

Antibacterial and Anti-Biofilm Mechanisms

Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. nih.govosti.gov The development of agents that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research.

Nicotinic acid has been shown to influence bacterial motility and biofilm formation. In Burkholderia gladioli, the catabolism of nicotinic acid is essential for its mycophagous (fungus-eating) activity, a process that involves bacterial motility and biofilm formation. nih.gov A defect in this pathway was found to suppress both, indicating the importance of the nicotinic acid pool for these functions. nih.gov While not a direct antibacterial mechanism against pathogenic bacteria in humans, this demonstrates the involvement of nicotinic acid in fundamental bacterial processes that could be targeted.

The general strategy for combating biofilms involves agents that can interfere with bacterial adhesion, disrupt the biofilm matrix, or inhibit quorum sensing, the cell-to-cell communication system that regulates biofilm development. nih.gov The structural features of this compound, with its aromatic and acidic moieties, suggest potential for interaction with bacterial cell surfaces or enzymes, though specific studies are required to confirm this.

Antitubercular Activity Mechanisms

Tuberculosis remains a major global health challenge, and the development of new antitubercular drugs is a priority. nih.gov Many antitubercular drugs are prodrugs that are activated by mycobacterial enzymes. For example, isoniazid (B1672263) is activated by the catalase-peroxidase enzyme KatG and subsequently inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov Pyrazinamide (B1679903) is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane transport and coenzyme A synthesis. nih.gov

Analogues of nicotinic acid have been investigated for their antitubercular potential. The mechanism of action for novel antitubercular compounds often involves the inhibition of specific mycobacterial enzymes. For instance, studies on pyrazolidine-3,5-dione (B2422599) analogues, which share some structural similarities with substituted nicotinic acids, have identified inhibitors of enzymes like pantothenate synthetase, lysine (B10760008) amino transferase, and alanine (B10760859) dehydrogenase in Mycobacterium tuberculosis. nih.gov These enzymes are crucial for the bacterium's survival and represent potential targets for new drugs. nih.gov Given that pyrazinamide is structurally related to nicotinamide, it is plausible that derivatives of nicotinic acid, such as this compound, could be explored for similar inhibitory activities against essential mycobacterial enzymes.

Table 2: Key Enzymes in Mycobacterium tuberculosis Targeted by Novel Inhibitors

Enzyme Function Reference
Pantothenate synthetase Essential for coenzyme A biosynthesis nih.gov
Lysine amino transferase Involved in amino acid metabolism nih.gov

Anti-inflammatory Molecular Pathways

The anti-inflammatory effects of nicotinic acid are well-documented and are mediated through various molecular pathways. nih.govnih.govnih.gov These actions are largely attributed to its interaction with the G protein-coupled receptor 109A (GPR109A), which is expressed on immune cells such as monocytes and macrophages. nih.gov

Cytokine and Inflammatory Mediator Modulation

Activation of GPR109A by nicotinic acid has been shown to reduce the secretion of pro-inflammatory cytokines. nih.govnih.gov In studies using human monocytes activated by Toll-like receptor (TLR) agonists, nicotinic acid significantly decreased the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.gov This reduction in inflammatory mediators is a key component of its anti-atherosclerotic effects. nih.govnih.gov

The modulation of cytokine production by nicotinic acid suggests that its derivatives, including this compound, could possess similar anti-inflammatory properties by targeting the same receptor and downstream signaling events. The specific substitutions on the nicotinic acid scaffold would likely influence the potency and selectivity of this interaction.

Table 3: Effect of Nicotinic Acid on Pro-inflammatory Cytokine Secretion in Activated Human Monocytes

Cytokine/Mediator Percentage Reduction with Nicotinic Acid Reference
TNF-α ~49% nih.gov
IL-6 ~56% nih.gov

Cellular Signaling Pathway Inhibition (e.g., NF-κB, MAPK Pathways)

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammation. nih.gov The NF-κB pathway, in particular, controls the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and MCP-1. nih.gov

Research has demonstrated that nicotinic acid can inhibit the NF-κB signaling pathway. nih.gov Pre-incubation of monocytic cells with nicotinic acid led to a reduction in the phosphorylation of IKKβ and IκB-α, key steps in the activation of NF-κB. nih.gov Consequently, the accumulation of the p65 subunit of NF-κB in the nucleus was profoundly inhibited. nih.gov This inhibition of NF-κB activation provides a direct molecular mechanism for the observed reduction in pro-inflammatory cytokine production. Other compounds with anti-inflammatory properties have also been shown to act by down-regulating NF-κB and MAPK signaling pathways. nih.gov It is therefore highly probable that the anti-inflammatory potential of this compound would also be mediated through the inhibition of these critical inflammatory signaling cascades.

Table of Mentioned Compounds

Mechanisms of Cellular Proliferation and Apoptosis Modulation

Emerging research into nicotinic acid derivatives has identified a number of analogues with significant biological activities, including the ability to modulate cellular proliferation and induce apoptosis in cancer cells. While specific mechanistic data for this compound is not extensively available in current scientific literature, studies on structurally related N-phenyl nicotinamides provide valuable insights into the potential pathways through which these classes of compounds may exert their effects.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The induction of oxidative stress is a key mechanism by which various chemotherapeutic agents trigger cell death. This process involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through its antioxidant defenses. While direct evidence linking this compound to ROS generation is limited, the broader class of nicotinic acid-related compounds has been implicated in processes that can lead to oxidative stress. For instance, alterations in cellular metabolism, a known effect of some nicotinic acid derivatives, can impact mitochondrial function and lead to an increase in ROS production. Further investigation is required to determine the specific capacity of this compound to induce oxidative stress and the subsequent cellular responses.

Impact on Cell Cycle Regulation and Apoptotic Cascades

Studies on N-phenyl nicotinamide analogues, which share structural similarities with this compound, have demonstrated a clear impact on cell cycle progression and the initiation of apoptosis.

Research has shown that certain substituted N-phenyl nicotinamides are potent inducers of apoptosis. nih.gov For example, the screening hit N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide and its more potent analogue, 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, were found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest was followed by the induction of apoptosis, as measured by flow cytometry. nih.gov

The induction of apoptosis by these nicotinamide analogues is mediated through the activation of caspases, a family of proteases that are central to the apoptotic process. A cell- and caspase-based high-throughput screening assay identified these compounds as effective activators of caspases in T47D cells. nih.gov The lead compound from this study, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, demonstrated a half-maximal effective concentration (EC50) of 0.082 µM for caspase activation. nih.gov This indicates a highly potent induction of the apoptotic cascade.

Furthermore, these compounds have been shown to inhibit microtubule polymerization in vitro, which provides a mechanistic basis for the observed G2/M cell cycle arrest. nih.gov The disruption of microtubule dynamics prevents proper mitotic spindle formation, triggering a mitotic checkpoint that can ultimately lead to apoptotic cell death.

The antiproliferative activity of these compounds has also been confirmed through growth inhibition assays. The data below summarizes the activity of a lead N-phenyl nicotinamide analogue in different cancer cell lines.

CompoundCell LineAssayIC50 / EC50 (µM)
6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamideT47DCaspase Activation0.082
6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamideT47DGrowth Inhibition0.21

It is important to note that while these findings on N-phenyl nicotinamides are informative, dedicated studies on this compound are necessary to confirm if it operates through similar or distinct molecular mechanisms.

Advanced Research Applications of 4 4 Methoxyphenyl Nicotinic Acid

Role as Chemical Probes in Biological Systems Research

While direct studies utilizing 4-(4-methoxyphenyl)nicotinic acid as a chemical probe are not extensively documented, its structural motifs are present in molecules designed for biological imaging and sensing. Nicotinic acid and its derivatives are known to interact with specific biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov The development of fluorescent probes for these receptors is an active area of research, aiming to enhance the understanding of their roles in neurodegenerative diseases and addiction. nih.govnih.gov

The general strategy for creating such probes involves attaching a fluorophore to a primary pharmacophore that binds to the target of interest. nih.gov The pyridine (B92270) and carboxylic acid groups of this compound could serve as a scaffold for the development of novel fluorescent probes. The methoxyphenyl group, in particular, may influence the photophysical properties of any derived probe, potentially leading to favorable characteristics such as a shift in emission wavelength or enhanced quantum yield.

Furthermore, fluorescent sensors have been developed for nicotinic partial agonists to study their pharmacokinetic properties in living cells. elifesciences.org These sensors provide a method to examine the cellular and subcellular behavior of related compounds. elifesciences.org The development of probes based on the this compound framework could, therefore, offer new tools for biological imaging and drug discovery, contingent on its binding affinity and selectivity for specific biological targets.

Utility in Catalyst Design and Organocatalysis

The structure of this compound, featuring both a nitrogen-containing heterocycle and a carboxylic acid, makes it a prime candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable pore environments make them highly effective in catalysis.

Pyridine carboxylic acids are well-established building blocks in supramolecular chemistry and for the construction of coordination polymers. iucr.orgresearchgate.net The pyridine nitrogen and the carboxylate group can coordinate to metal centers, leading to the formation of extended, three-dimensional structures. The specific geometry of the linker molecule dictates the resulting topology and properties of the MOF.

The presence of the 4-methoxyphenyl (B3050149) substituent can further influence the properties of a resulting MOF. This group can affect the electronic properties of the pyridine ring and participate in weaker interactions, such as π-π stacking, which can help to direct the self-assembly process and stabilize the final framework. While specific research on MOFs derived from this compound is not yet prevalent, the principles of MOF design strongly suggest its potential as a valuable component in creating novel catalytic materials.

Precursors for Advanced Organic Materials and Functional Molecules

The field of supramolecular chemistry focuses on the design and synthesis of complex, functional chemical systems from smaller molecular components held together by non-covalent interactions. This compound is an excellent candidate for a building block in supramolecular assemblies due to its capacity for forming predictable hydrogen-bonding patterns, often referred to as supramolecular synthons.

The carboxylic acid group is a strong hydrogen-bond donor and acceptor, while the pyridine nitrogen is a hydrogen-bond acceptor. This combination can lead to the formation of robust and directional interactions, such as the well-documented carboxylic acid-pyridine supramolecular synthon. acs.orgnih.gov These synthons can direct the self-assembly of molecules into higher-order structures like tapes, sheets, and three-dimensional networks, which are fundamental to the development of new organic materials with tailored properties.

Corrosion Inhibition Research through Surface Interaction Mechanisms

Nicotinic acid and its derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.gov The inhibitory action of these organic compounds is attributed to their adsorption onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The adsorption process can involve both physisorption, which is based on electrostatic interactions, and chemisorption, which involves the formation of coordinate bonds between the inhibitor molecules and the metal atoms. The pyridine ring, with its nitrogen atom containing a lone pair of electrons, and the carboxylic acid group are key functional groups that facilitate this adsorption. The π-electrons of the aromatic rings can also contribute to the interaction with the d-orbitals of the metal.

The inhibition efficiency of pyridine carboxylic acid isomers has been shown to be dependent on their molecular structure. For instance, studies on copper have indicated that the position of the carboxylic acid group on the pyridine ring affects the adsorption affinity and corrosion inhibition efficiency. researchgate.net

While specific data for this compound is not available, the general principles of corrosion inhibition by related compounds allow for an informed estimation of its potential efficacy. The presence of the methoxy (B1213986) group, an electron-donating group, could enhance the electron density on the aromatic ring system, potentially leading to stronger adsorption and improved corrosion inhibition.

Below is a table with representative data for the corrosion inhibition of a related compound, nicotinic acid, on mild steel in an acidic medium, which can serve as a reference for the potential performance of this compound.

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
015.8-
0.0015.267.1
0.0052.981.6
0.011.888.6
0.050.994.3

This table presents hypothetical data based on typical results for nicotinic acid derivatives as corrosion inhibitors to illustrate the expected trend.

The data illustrates that as the concentration of the inhibitor increases, the corrosion rate decreases, and consequently, the inhibition efficiency increases. It is anticipated that this compound would exhibit a similar, if not enhanced, performance due to its specific structural features.

Future Perspectives and Interdisciplinary Research Directions for 4 4 Methoxyphenyl Nicotinic Acid

Integration of Artificial Intelligence and Machine Learning in De Novo Design of Methoxyphenyl Nicotinic Acid Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the de novo design of 4-(4-methoxyphenyl)nicotinic acid derivatives. nih.govnih.govfrontiersin.org These computational approaches can navigate the vast chemical space to generate novel molecular structures with optimized pharmacological profiles. nih.govfrontiersin.org

Generative AI models, such as recurrent neural networks (RNNs), generative adversarial networks (GANs), and variational autoencoders (VAEs), are at the forefront of this revolution. nih.govnih.gov These models learn from extensive datasets of existing molecules to generate new structures with desired properties. frontiersin.org For instance, an RNN model can be trained on a library of known bioactive compounds to design novel nicotinic acid derivatives with enhanced target affinity and reduced off-target effects. researchgate.net This data-driven approach accelerates the identification of promising drug candidates and minimizes the reliance on time-consuming and expensive traditional screening methods. frontiersin.org

Furthermore, deep reinforcement learning, which combines artificial neural networks with reinforcement learning, offers a powerful tool for optimizing molecular properties. nih.gov This technique can be employed to fine-tune the chemical structure of this compound to improve its efficacy, selectivity, and pharmacokinetic properties. The ability of AI to predict a drug's behavior and suggest structural modifications will significantly expedite the development of promising therapeutic agents. frontiersin.org

Table 1: AI and Machine Learning in Drug Design

Technology Application in Designing Nicotinic Acid Derivatives Potential Advantages
Recurrent Neural Networks (RNNs) Generation of novel molecular structures with desired properties. researchgate.net Rapid exploration of chemical space, identification of novel scaffolds. frontiersin.org
Generative Adversarial Networks (GANs) Design of molecules with specific activity profiles. Optimization of drug-like properties.
Deep Reinforcement Learning Fine-tuning of molecular structures for enhanced efficacy. nih.gov Improved target affinity and selectivity. nih.gov

Exploration of Novel Target Interactions via High-Throughput Screening and Omics Technologies

Identifying the molecular targets of this compound and its derivatives is crucial for understanding their mechanism of action and exploring their full therapeutic potential. nih.gov High-throughput screening (HTS) and "omics" technologies offer powerful platforms for discovering novel drug-target interactions. nih.govmdpi.comnih.gov

HTS allows for the rapid screening of large compound libraries against a panel of biological targets. nih.gov For nicotinic acid derivatives, HTS assays can be developed to identify their interactions with a wide range of receptors, enzymes, and ion channels. nih.govresearchgate.net For example, cell-based HTS assays using membrane potential dyes can be employed to measure the activity of these compounds on various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.govresearchgate.net

Development of Advanced Methodologies for Mechanistic Probing

A deep understanding of how this compound derivatives exert their biological effects requires advanced methodologies for mechanistic probing. These techniques go beyond simple binding assays to elucidate the intricate details of drug-target interactions and their downstream consequences.

Small-molecule bioactive probes are invaluable tools for identifying the cellular targets of bioactive compounds. nih.gov These probes, which are often derivatives of the parent compound modified with a reporter tag, can be used in affinity-based pull-down experiments to isolate and identify binding partners from complex cellular lysates. nih.gov Another powerful label-free technique is the Drug Affinity Responsive Target Stability (DARTS) method, which identifies target proteins based on their increased stability in the presence of a binding small molecule. nih.govnih.gov

Cell and molecular analysis techniques, such as pathway-specific PCR arrays and microRNA sequencing, can provide insights into the molecular mechanisms underlying the observed biological effects. plos.org For example, analyzing changes in gene or microRNA expression following treatment can reveal the signaling pathways and cellular processes affected by the compound. plos.org Furthermore, advanced imaging techniques can be used to visualize the subcellular localization of the drug and its target, providing further clues about its mechanism of action.

Sustainable Synthesis and Engineering of Bioactive Nicotinic Acid Scaffolds

The development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is a critical aspect of modern drug discovery. nih.govresearchgate.net Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. rsc.org

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a green alternative to traditional chemical synthesis. nih.govfrontiersin.org Enzymes can catalyze reactions with high selectivity and under mild conditions, reducing the need for harsh reagents and high temperatures. nih.govfrontiersin.org For instance, nitrilases are being explored for the enzymatic synthesis of nicotinic acid from 3-cyanopyridine. nih.gov Researchers are also investigating the use of renewable feedstocks, such as glycerol (B35011) and lignin (B12514952), for the production of pyridine (B92270) bases. ukri.orgwur.nlresearchgate.net

In addition to sustainable synthesis, the engineering of bioactive nicotinic acid scaffolds through chemical modification is a key strategy for developing new therapeutic agents. By systematically modifying the structure of this compound, medicinal chemists can optimize its pharmacological properties. For example, the synthesis of various derivatives, such as amides, esters, and hydrazones, has led to the discovery of compounds with potent anti-inflammatory, antibacterial, and antioxidant activities. researchgate.netnih.govnih.govresearchgate.nettmu.edu.tw

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Nicotinic acid
3-Cyanopyridine
Pyridine
Nicotinamide (B372718)
Methyl nicotinate
Nicotinic acid hydroxamate (NAH)
N-methyl nicotinic acid hydroxamate (NAH-M)
Kojic acid
Ibuprofen
Mefenamic acid
Donepezil
Galantamine
Rivastigmine
Clioquinol
Myosmine
Isoniazid (B1672263)

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)nicotinic acid, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis of 4-substituted nicotinic acids typically involves organolithium additions to pyridyl-3-oxazolines followed by oxidation and deprotection. For example, 4-phenylnicotinic acid analogs are synthesized by reacting phenyllithium with nicotinic acid-derived oxazolines, yielding 1,4-dihydropyridine intermediates that oxidize in air . Key factors include solvent choice (e.g., anhydrous THF), temperature control (−78°C for organolithium addition), and deprotection agents (e.g., HCl). Yields vary with steric hindrance at the 4-position; bulkier substituents may require longer reaction times or alternative catalysts.

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example, the SMILES notation CC1=CC(=O)C(=CN1)C(=O)O (for a related compound, 4-hydroxy-6-methylnicotinic acid) highlights key functional groups like the methoxyphenyl ring and carboxylic acid, detectable via IR carbonyl stretches (~1700 cm⁻¹) and NMR aromatic proton splitting patterns . X-ray crystallography may resolve ambiguities in regiochemistry or hydrogen bonding.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Refer to GHS guidelines: Use PPE (gloves, lab coats), avoid inhalation/ingestion, and store in inert atmospheres at 2–8°C . Regulatory data from NITE and RTECS classify similar methoxyphenyl derivatives as irritants (H315, H319) . Spills require neutralization with bicarbonate and disposal via hazardous waste protocols.

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl group influence the reactivity of nicotinic acid derivatives in cross-coupling reactions?

  • Methodological Answer : The methoxy group’s electron-donating nature enhances aromatic ring activation for electrophilic substitution but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict regioselectivity, while experimental optimization involves varying catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) . Contrasting outcomes in similar compounds (e.g., 4-(4-chlorophenyl) analogs) highlight the need for Hammett parameter analysis to quantify electronic effects .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. For example, TMEM16A inhibitors like T16Ainh-A01 (containing a 4-methoxyphenylthiazole group) show activity dependent on phospholipid environment and pH . Validate purity via HPLC (>98%) and replicate assays under standardized conditions (e.g., fixed serum concentrations, temperature). Meta-analyses of SAR datasets can isolate structural determinants of activity .

Q. How can computational modeling guide the design of this compound-based probes for enzyme inhibition?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like cyclooxygenase-2 (COX-2) or phosphatases. Focus on the carboxylic acid moiety’s interaction with catalytic residues (e.g., Arg120 in COX-2) and the methoxyphenyl group’s π-stacking with hydrophobic pockets . Validate with mutagenesis studies (e.g., Ala-scanning) and kinetic assays (IC₅₀ determination) .

Q. What analytical methods differentiate this compound from its structural isomers or degradation products?

  • Methodological Answer : Use hyphenated techniques: LC-MS/MS with CID fragmentation distinguishes isomers via unique ion patterns (e.g., m/z 228 for [M+H]⁺). For degradation studies, accelerated stability testing (40°C/75% RH) paired with GC-MS identifies volatile byproducts like 4-methoxybenzaldehyde . XRD confirms crystal lattice differences in isomers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for 4-Substituted Nicotinic Acids

ParameterOptimal ConditionImpact on YieldReference
Organolithium ReagentPhenyllithium70–85%
SolventAnhydrous THFPrevents hydrolysis
Deprotection Agent6M HCl>90% efficiency
OxidationO₂ (ambient air)Autoxidation

Q. Table 2. Common Contaminants in Biological Assays

ContaminantSourceMitigation StrategyReference
Residual SolventsIncomplete purificationRotary evaporation
Isomeric ByproductsRegiochemical ambiguityPreparative HPLC
Oxidative DegradantsAir exposureArgon atmosphere

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.